![molecular formula C20H25N3OS B010791 (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-BUTYL-2-(1-PIPERIDINYLMETHYL)- CAS No. 101018-80-8](/img/structure/B10791.png)
(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-BUTYL-2-(1-PIPERIDINYLMETHYL)-
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Overview
Description
Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)- is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. It has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)- in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively simple synthesis method and can be easily modified to produce different derivatives. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are many potential future directions for research involving benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)-. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to study its effects on different types of cancer and neurological disorders. Additionally, it may be useful to explore the development of different derivatives of this compound to improve its efficacy and reduce any potential side effects.
Synthesis Methods
Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)- can be synthesized using a variety of methods, including the reaction of 2-(1-piperidinylmethyl)benzothiophene with 2-bromoacetic acid ethyl ester in the presence of a base. Other methods involve the reaction of 2-(1-piperidinylmethyl)benzothiophene with different substituted acetic acids or the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Scientific Research Applications
Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-butyl-2-(1-piperidinylmethyl)- has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to have significant anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
101018-80-8 |
---|---|
Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-13-23-17(14-22-11-7-4-8-12-22)21-18-19(23)15-9-5-6-10-16(15)25-20(18)24/h5-6,9-10H,2-4,7-8,11-14H2,1H3 |
InChI Key |
APKDNAHEMGOTMQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4 |
Canonical SMILES |
CCCCN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4 |
Other CAS RN |
101018-80-8 |
synonyms |
(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-BUTYL-2-(1-PIPERIDINYLM ETHYL)- |
Origin of Product |
United States |
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